molecular formula C18H22N2O4 B5641724 2-{2-[2-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl}isoquinolin-1(2H)-one

2-{2-[2-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl}isoquinolin-1(2H)-one

Cat. No. B5641724
M. Wt: 330.4 g/mol
InChI Key: BYHYOGSZLMPFQC-UHFFFAOYSA-N
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Description

The exploration of isoquinoline derivatives and their synthesis is of significant interest due to their wide range of biological activities and applications in medicinal chemistry. For instance, compounds bearing morpholinoethyl and methoxyethyl groups have been synthesized and evaluated for various biological activities, including anticancer properties.

Synthesis Analysis

Synthesis of isoquinoline derivatives often involves strategies such as the Pictet-Spengler reaction, Buchwald–Hartwig amination, and cyclization reactions. For example, the Buchwald–Hartwig amination has been employed to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, demonstrating the versatility of this method in constructing complex quinoline derivatives (Bonacorso, et al., 2018).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of compounds. For isoquinoline derivatives, X-ray crystallography has been used to elucidate the structure, demonstrating how molecular conformation can be influenced by substituents and intramolecular interactions (Akkurt, et al., 2010).

properties

IUPAC Name

2-[2-[2-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl]isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-23-10-7-15-12-19(9-11-24-15)17(21)13-20-8-6-14-4-2-3-5-16(14)18(20)22/h2-6,8,15H,7,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHYOGSZLMPFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CN(CCO1)C(=O)CN2C=CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[2-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl}isoquinolin-1(2H)-one

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